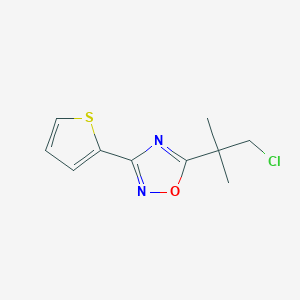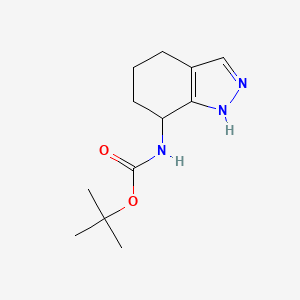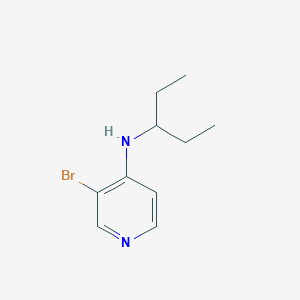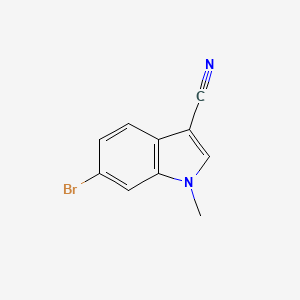![molecular formula C10H22ClNS B1447648 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1820639-50-6](/img/structure/B1447648.png)
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Descripción general
Descripción
“2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-50-6 . It has a molecular weight of 223.81 .
Molecular Structure Analysis
The IUPAC name of the compound is 2-((tert-butylthio)methyl)piperidine hydrochloride . The InChI code is 1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride: is a valuable building block in organic synthesis. It is used to introduce the tert-butylsulfanyl group into organic molecules, which can serve as a protective group or as a part of the final target structure. This compound is particularly useful in the synthesis of complex piperidine derivatives, which are common motifs in many pharmaceutical agents .
Pharmacology
In pharmacological research, this compound is utilized for the synthesis of piperidine-based drugs. Piperidine is a core structure found in many therapeutic agents, including antipsychotics, antidepressants, and antihistamines. The tert-butylsulfanyl group can improve the lipophilicity and metabolic stability of these drugs .
Drug Design
The compound plays a significant role in drug design, especially in the development of lead compounds with piperidine structures. Its presence can influence the binding affinity and selectivity of the drug candidates towards their biological targets, which is crucial in the early stages of drug discovery .
Medicinal Chemistry
In medicinal chemistry, 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is used to create derivatives that can modulate biological activity. By altering the piperidine ring through various substitutions, researchers can develop new compounds with potential therapeutic benefits .
Chemical Research
This compound is also used in chemical research to study new reactions and synthetic methods. It can act as a substrate in catalytic cycles or as a reagent in the development of new synthetic pathways, contributing to the advancement of chemical sciences .
Industrial Applications
While primarily used in research, this compound may also find applications in industrial settings, such as the manufacture of specialty chemicals where piperidine structures are required. Its easy handling and stability under various conditions make it suitable for large-scale chemical processes .
Propiedades
IUPAC Name |
2-(tert-butylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOIHBQFTMEWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![3-{1-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-6-yl}benzoic acid](/img/structure/B1447567.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)


![1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B1447575.png)






![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)